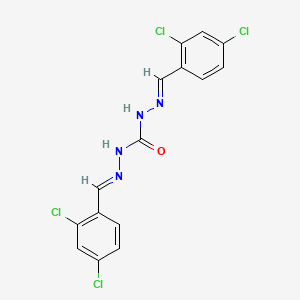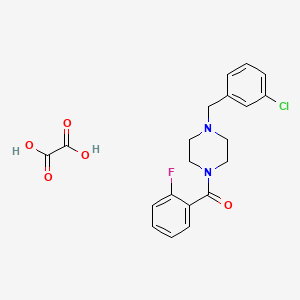
isopropyl (1,3-benzothiazol-2-ylthio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl (1,3-benzothiazol-2-ylthio)acetate and its derivatives are compounds of interest due to their diverse chemical and biological activities. The focus here is on their synthesis, molecular structure analysis, chemical reactions and properties, and both their physical and chemical properties analysis.
Synthesis Analysis
The synthesis of isopropyl (1,3-benzothiazol-2-ylthio)acetate derivatives involves various chemical pathways, including reactions with ethyl (dimethylsulfuranilidene) acetate, and dimethyl sulfonium phenacylide to give corresponding stable derivatives, showcasing the versatility in their synthetic approaches (Tsuge, Sakai, & Tashiro, 1973).
Molecular Structure Analysis
X-ray crystallography and other spectroscopic methods like FT-IR, NMR (1H, 13C), and UV–Vis spectroscopy are commonly used for the molecular structure analysis of these compounds. For instance, the structure of isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, a related compound, has been elucidated using X-ray diffraction, revealing its molecular interactions and stability mechanisms (Choi, Seo, Son, & Lee, 2008).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including the Knoevenagel condensation, to produce derivatives with specific E/Z configurations, indicating a high degree of chemical reactivity and versatility (Al-Omran, Mohareb, & El-Khair, 2011). Their reactivity is further illustrated by their ability to undergo reactions that result in the formation of benzoylcarbamoyl-sulfonium ylides, which can be pyrolyzed into oxazoles, showcasing their potential for synthesis of complex heterocyclic compounds (Tsuge, Sakai, & Tashiro, 1973).
Physical Properties Analysis
The physical properties such as melting points, boiling points, and solubility in various solvents are crucial for understanding the applications and handling of these compounds. While specific data on isopropyl (1,3-benzothiazol-2-ylthio)acetate is not provided in the research found, related compounds demonstrate diverse physical properties that are pivotal for their application in organic synthesis and potential pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form derivatives, highlight the chemical versatility of these compounds. Their ability to undergo selective reactions, such as the synthesis of 2-indolizin-3-yl-1,3-benzothiazoles via reactions with pyridinium iodide and acetylenic esters, underscores their utility in creating structurally diverse and complex molecules (Yavari, Ghafouri, Naeimabadi, & Halvagar, 2017).
Wissenschaftliche Forschungsanwendungen
Chemoprotection and Mutagenicity Inhibition
Isopropyl-2-(1,3-dithietane-2-ylidene)-2[N-(4-methyl-2-thiazol-2-yl) carbamoyl]acetate (YH439), a compound related to the benzothiazole family, has been synthesized as a hepatoprotective drug. It demonstrated dose-dependent protection against the mutagenicity induced by benzo[a]pyrene, a known carcinogen, by inhibiting its covalent binding to DNA. This suggests a potential role of similar compounds in chemoprotection and cancer prevention (Surh et al., 1996).
Synthetic Applications
Isopropyl, ethyl, and methyl 2-(2-benzothiazolylsulfinyl)acetates have been identified as valuable reagents for the sulfinyl-Knoevenagel reaction. This reaction produces 4-hydroxyalk-2-enoates, which are crucial structures in biologically active natural products and in the synthesis of chiral compounds. This demonstrates the significance of benzothiazole derivatives in facilitating complex synthetic processes (Du et al., 2012).
Electrochemical Sensing
A novel electrochemical sensor utilizing a benzothiazole derivative modified electrode exhibited potent electron mediating behavior and could differentiate between isoproterenol, acetaminophen, and tryptophan in a mixture. This highlights the role of benzothiazole derivatives in developing sensitive and selective sensors for pharmaceutical and biological samples (Karimi-Maleh et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
The future development trend and prospect of the synthesis of benzothiazoles are anticipated to be related to green chemistry . This includes the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Eigenschaften
IUPAC Name |
propan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-8(2)15-11(14)7-16-12-13-9-5-3-4-6-10(9)17-12/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMLSZGTZCUCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976531 |
Source


|
| Record name | Propan-2-yl [(1,3-benzothiazol-2-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |
CAS RN |
6103-82-8 |
Source


|
| Record name | Propan-2-yl [(1,3-benzothiazol-2-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)
![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)
![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)
![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)

![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)


![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)

![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)
![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)
